3,4-bis(butoxycarbonyl)benzoic acid
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Overview
Description
3,4-bis(butoxycarbonyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two butoxycarbonyl groups attached to the benzene ring at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(butoxycarbonyl)benzoic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors allows for the direct introduction of the butoxycarbonyl group into the benzoic acid framework, resulting in a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
3,4-bis(butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be further esterified to form more complex esters.
Hydrolysis: The butoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Esterification: Butyl chloroformate and pyridine are commonly used reagents.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Esterification: Formation of more complex esters.
Hydrolysis: Formation of 3,4-dihydroxybenzoic acid.
Oxidation: Formation of quinones or other oxidized derivatives.
Scientific Research Applications
3,4-bis(butoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3,4-bis(butoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-bis(methoxycarbonyl)benzoic acid: Similar structure but with methoxycarbonyl groups instead of butoxycarbonyl groups.
4-butoxybenzoic acid: Contains a single butoxycarbonyl group.
3,4-dihydroxybenzoic acid: Lacks the butoxycarbonyl groups and has hydroxyl groups instead.
Uniqueness
3,4-bis(butoxycarbonyl)benzoic acid is unique due to the presence of two butoxycarbonyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C17H22O6 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,4-bis(butoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-3-5-9-22-16(20)13-8-7-12(15(18)19)11-14(13)17(21)23-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,19) |
InChI Key |
HJXRKROMSXQBPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCCCC |
Origin of Product |
United States |
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